L-Methionine, [methyl-3H] is classified as an amino acid and a methyl donor. It is derived from L-methionine, which is an essential sulfur-containing amino acid found in various protein sources such as meat, fish, and dairy products. The tritiated form ([methyl-3H]) indicates that it contains a radioactive isotope of hydrogen (tritium), making it useful for tracing metabolic pathways in biological systems. This compound is often sourced from commercial suppliers specializing in radiolabeled compounds for research purposes, such as Revvity and Sigma-Aldrich .
The synthesis of L-Methionine, [methyl-3H] involves the incorporation of tritium into the methyl group of methionine. One common method for synthesizing this compound is through the use of S-adenosyl-L-methionine (SAM) as a precursor. The process typically includes:
Technical parameters such as reaction temperature, time, and the concentration of reagents are critical for optimizing yield and purity during synthesis.
The molecular structure of L-Methionine, [methyl-3H] can be described as follows:
The presence of the tritiated methyl group allows researchers to trace its incorporation into various biochemical pathways through techniques such as liquid scintillation counting or autoradiography.
L-Methionine, [methyl-3H] participates in several key biochemical reactions:
These reactions are crucial for understanding metabolic pathways and the role of methylation in cellular functions.
The mechanism of action for L-Methionine, [methyl-3H] primarily revolves around its function as a methyl donor. In biological systems:
Research indicates that alterations in methylation patterns can have significant implications for health and disease states .
L-Methionine, [methyl-3H] exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings.
L-Methionine, [methyl-3H] has diverse scientific applications:
Transport Kinetics and Compartmentalization³H-Met enables quantitative analysis of methionine transport mechanisms across cell membranes. In hepatocellular carcinoma (HCC) cells (e.g., WCH17 line), kinetic studies using ³H-Met revealed a facilitative transport process characterized by:
These findings established that HCC cells prioritize methionine import via low-affinity, high-capacity transporters (KM ≈ 200–500 µM), supporting rapid proliferation [2].
Metabolic Fate AnalysisPulse-chase experiments with ³H-Met dissect methionine’s metabolic partitioning:
Table 1: Metabolic Distribution of ³H-Met-Derived Radioactivity in HCC Cells
Cell Condition | Protein Phase (%) | Lipid Phase (%) | Water-Soluble Phase (%) |
---|---|---|---|
Untreated WCH17 cells | 78 ± 4 | 19 ± 3 | 3 ± 1 |
SAM-treated (MAT2A↓) | 45 ± 5 | 38 ± 4 | 17 ± 2 |
PEMT2-transfected cells | 62 ± 6 | 32 ± 3 | 6 ± 1 |
Data derived from Kuang et al. [5]
Enzyme Regulation Studies³H-Met tracing elucidated how key enzymes redirect methionine flux:
Methyltransferase Activity Profiling³H-Met-derived SAM serves as a methyl donor for studying methyltransferases. For example:
Table 2: Key Radiolabeled Methionine Derivatives in Research
Compound | Specific Activity | Primary Application | Isotope |
---|---|---|---|
L-[Methyl-³H]-Methionine | 70–85 Ci/mmol [1] | Protein synthesis, transport kinetics | ³H |
S-[Methyl-³H]-Adenosylmethionine | 55–85 Ci/mmol [3] | Methyltransferase assays, epigenetics | ³H |
L-[Methyl-¹¹C]-Methionine | >200 GBq/μmol [4] | PET imaging of tumors | ¹¹C |
CD₃-L-Methionine | N/A [7] | IR spectroscopy of conformational dynamics | Stable (²H) |
Oncological Imaging Advancements³H-Met autoradiography laid the groundwork for PET tracers like ¹¹C-methionine:
Neurological ApplicationsIn cerebral disorders, ³H-Met autoradiography uncovered mechanisms of false-positive imaging:
Table 3: Historical Milestones in Methionine-Based Imaging
Time Period | Key Finding | Impact on Imaging |
---|---|---|
1990–2000 | ³H-Met identifies System L transporters in glioma cells [5] | Validated ¹¹C-methionine for blood-brain barrier penetration studies |
2005–2010 | ³H-Met uptake in cerebral hematomas linked to macrophages [4] | Explained false positives in post-stroke tumor surveillance |
2010–2015 | MAT2A/PEMT imbalance shown to drive ³H-Met retention in HCC [2] [5] | Established methionine-PET as a biomarker for liver cancer |
Technological Legacy³H-Met’s role in developing modern tracers includes:
Table 4: Comparison of Amino Acid Tracers in Neurological Imaging
Tracer | Hematoma Uptake Period | Max L/B Ratio | Cellular Correlates |
---|---|---|---|
³H-Methionine | 3 days – 4 weeks | 2.8 | Macrophages (CD68⁺), astrocytes (GFAP⁺) |
¹⁸F-FET | 3–14 days | 2.2 | Reactive astrocytes (GFAP⁺) only |
³H-deoxyglucose | <7 days | 1.9 | Inflammatory cells |
Data from Salber et al. [4]
Innovations in Molecular DesignLessons from ³H-Met degradation spurred stable tracer development:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8